N-{2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-(pyridin-3-YL)ethyl}-N'-[(pyridin-4-YL)methyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-(pyridin-3-YL)ethyl}-N’-[(pyridin-4-YL)methyl]ethanediamide is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-(pyridin-3-YL)ethyl}-N’-[(pyridin-4-YL)methyl]ethanediamide typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the methoxyphenyl and pyridine groups. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-(pyridin-3-YL)ethyl}-N’-[(pyridin-4-YL)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated compound.
Scientific Research Applications
N-{2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-(pyridin-3-YL)ethyl}-N’-[(pyridin-4-YL)methyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for N-{2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-(pyridin-3-YL)ethyl}-N’-[(pyridin-4-YL)methyl]ethanediamide involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring and pyridine moieties are known to facilitate binding to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: This compound also features a piperazine ring and methoxyphenyl group but differs in its specific substituents and overall structure.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another compound with a piperazine ring, but with different functional groups and a triazole moiety.
Uniqueness
N-{2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-(pyridin-3-YL)ethyl}-N’-[(pyridin-4-YL)methyl]ethanediamide is unique due to its specific combination of functional groups and the presence of both pyridine and piperazine moieties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H30N6O3 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
N'-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-N-(pyridin-4-ylmethyl)oxamide |
InChI |
InChI=1S/C26H30N6O3/c1-35-23-6-4-22(5-7-23)31-13-15-32(16-14-31)24(21-3-2-10-28-18-21)19-30-26(34)25(33)29-17-20-8-11-27-12-9-20/h2-12,18,24H,13-17,19H2,1H3,(H,29,33)(H,30,34) |
InChI Key |
QDRPZJAAXZQTFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCC3=CC=NC=C3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.